molecular formula C8H15NO3 B2373301 3-(3-Methylbutanamido)propanoic acid CAS No. 923249-19-8

3-(3-Methylbutanamido)propanoic acid

Cat. No.: B2373301
CAS No.: 923249-19-8
M. Wt: 173.212
InChI Key: FPGIUJGAKPQJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbutanamido)propanoic acid is an organic compound with the molecular formula C8H15NO3. It is a derivative of the essential amino acid leucine and is known for its potential therapeutic effects in medical research. This compound is also referred to as N-(3-methylbutanoyl)-beta-alanine .

Scientific Research Applications

3-(3-Methylbutanamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Safety and Hazards

The safety information for 3-(3-Methylbutanamido)propanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-(3-Methylbutanamido)propanoic acid are not available, propionic acid, a related compound, has found applications in the cosmetic, plastics, and pharmaceutical industries . There is potential for microbial fermentation to be used for the production of propionic acid, providing an environmentally friendly alternative to traditional petrochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanamido)propanoic acid typically involves the reaction of leucine with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutanamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating metabolic pathways and influencing the activity of enzymes involved in amino acid metabolism . The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    Leucine: An essential amino acid and precursor to 3-(3-Methylbutanamido)propanoic acid.

    Beta-alanine: A non-essential amino acid that is structurally similar to the compound.

    N-acetyl-leucine: Another derivative of leucine with similar properties.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of leucine and beta-alanine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-methylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGIUJGAKPQJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.